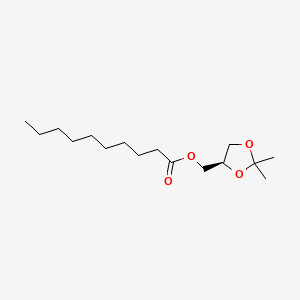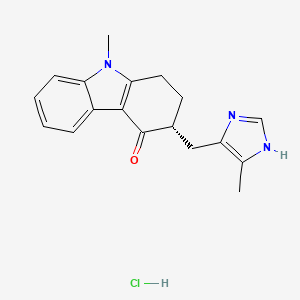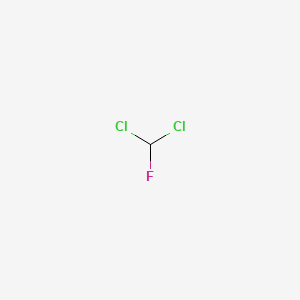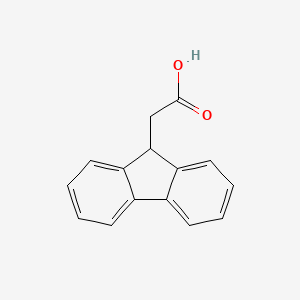
Acide 9-fluorèneacétique
Vue d'ensemble
Description
9-Fluoreneacetic acid is a chemical compound derived from fluorene, an aromatic hydrocarbon. This acid is part of a broader group of fluorenylmethoxycarbonyl (Fmoc) amino acids used in peptide synthesis. Its importance in organic chemistry stems from its role in solid-phase peptide synthesis (SPPS), particularly when utilizing Fmoc amino acids for the synthesis of biologically active peptides and small proteins. Over the years, advances in solid supports, linkages, side chain protecting groups, and solvation conditions have significantly enhanced the utility of Fmoc SPPS, offering unique opportunities for bioorganic chemistry (Fields & Noble, 2009).
Synthesis Analysis
The synthesis of 9-fluoreneacetic acid and its derivatives involves various chemical reactions, highlighting the compound's versatility in organic synthesis. One approach for synthesizing 9H-fluorene derivatives utilizes Pd(0)-catalyzed cross-coupling of 1,1-diboronates with 2,2'-dibromobiphenyls, offering high yields and mild reaction conditions (Xu et al., 2015). Additionally, fluorene-9-malonic acid and its substituted derivatives can be synthesized via the intramolecular hydroarylation of 2-phenylbenzylidenemalonic acids, demonstrating the mild conditions required for its formation (Chosson et al., 2011).
Molecular Structure Analysis
The molecular structure of 9-fluoreneacetic acid is characterized by the fluorene ring system with an acetic acid moiety attached at the 9th carbon. This structure imparts unique chemical and physical properties to the compound, making it a valuable scaffold for further chemical modifications and applications in various fields of organic chemistry.
Chemical Reactions and Properties
9-Fluoreneacetic acid undergoes various chemical reactions, including cyclocarbonylation and phosphorylation, to form diverse derivatives. For example, the palladium-catalyzed cyclocarbonylation of o-halobiaryls has been used to synthesize substituted fluoren-9-ones, indicating the compound's capacity to undergo transformation into complex structures with potential applications in material science and beyond (Campo & Larock, 2002).
Applications De Recherche Scientifique
Préparation des neuropeptides d'insectes de la classe des pyrokinines
L'acide 9-fluorèneacétique est utilisé dans la préparation des neuropeptides d'insectes de la classe des pyrokinines {svg_1} {svg_2} {svg_3}. Les pyrokinines sont une famille de neuropeptides qui jouent un rôle crucial dans divers processus physiologiques chez les insectes, notamment la contraction musculaire, la biosynthèse des phéromones et la modulation comportementale.
Préparation de la N-(9-fluorèneacétyl)-L-leucine
Une autre application de l'this compound est la préparation de la N-(9-fluorèneacétyl)-L-leucine {svg_4} {svg_5} {svg_6}. Ce composé est souvent utilisé dans la synthèse peptidique, où il sert de groupe protecteur pour l'acide aminé L-leucine pendant le processus de synthèse.
Inhibiteurs de la réductase aldéhydique
Des études de modélisation moléculaire ont utilisé l'this compound pour étudier les modes de liaison des inhibiteurs de la réductase aldéhydique au site actif de la réductase aldéhydique {svg_7}. La réductase aldéhydique est une enzyme impliquée dans le métabolisme du glucose, et ses inhibiteurs sont utilisés dans le traitement des complications du diabète sucré.
Synthèse chimique
L'this compound est également utilisé dans diverses synthèses chimiques en raison de sa structure et de sa réactivité uniques {svg_8} {svg_9} {svg_10}. Son groupe fluorényle peut agir comme un groupe protecteur en synthèse organique, ce qui en fait un outil précieux dans la synthèse de molécules organiques complexes.
Safety and Hazards
9-Fluoreneacetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .
Mécanisme D'action
Target of Action
It has been used in molecular modeling studies of the binding modes of aldose reductase inhibitors at the active site of human aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a target for the treatment of complications of diabetes .
Mode of Action
Its use in the preparation of pyrokinin class of insect neuropeptides suggests that it may interact with neuropeptide receptors, potentially influencing neurotransmission.
Biochemical Pathways
Given its use in the preparation of neuropeptides , it may be involved in modulating neurotransmitter systems.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
Its use in the preparation of neuropeptides suggests potential effects on neurotransmission, but more research is needed to understand its precise effects.
Action Environment
Like many organic compounds, it should be stored in a cool, dry, and well-ventilated place away from oxidizing agents for stability .
Analyse Biochimique
Biochemical Properties
9-Fluoreneacetic acid plays a significant role in biochemical reactions, particularly in the synthesis of neuropeptides. It has been used in the preparation of pyrokinin class insect neuropeptides and N-(9-fluoreneacetyl)-L-leucine . The compound interacts with enzymes such as mu-calpain, where it acts as an inhibitor. The inhibitory activity is influenced by hydrogen bonding interactions and potential ionic interactions with the active site of the enzyme . These interactions highlight the compound’s potential in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
The effects of 9-Fluoreneacetic acid on various cell types and cellular processes are profound. It influences cell function by modulating enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with mu-calpain can lead to changes in cellular processes that are regulated by this enzyme, such as cell motility and apoptosis . Additionally, the compound’s role in the synthesis of neuropeptides suggests its potential impact on neuronal cells and related signaling pathways.
Molecular Mechanism
At the molecular level, 9-Fluoreneacetic acid exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for enzymes like mu-calpain by forming hydrogen bonds and ionic interactions with the enzyme’s active site . This inhibition can lead to decreased enzyme activity, affecting downstream biochemical pathways and cellular functions. The compound’s role in neuropeptide synthesis also involves specific binding interactions that facilitate the formation of peptide bonds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Fluoreneacetic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 9-Fluoreneacetic acid has a half-life of approximately 0.967 days when exposed to hydroxyl radicals, indicating its susceptibility to degradation . This degradation can affect its efficacy in biochemical assays and its impact on cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of 9-Fluoreneacetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of neuropeptide synthesis. At higher doses, it may cause toxic or adverse effects. For instance, high doses of similar compounds have been associated with skin and eye irritation, as well as respiratory issues . These findings underscore the importance of dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
9-Fluoreneacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of metabolites such as 9-fluorenone and phthalate . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body, influencing its overall bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 9-Fluoreneacetic acid is transported and distributed through interactions with transporters and binding proteins. Its log octanol-water partition coefficient (Log Kow) of 3.40 suggests moderate hydrophobicity, which influences its distribution between aqueous and lipid environments . The compound’s transport and accumulation are also affected by its interactions with cellular membranes and transport proteins, determining its localization and concentration within different cellular compartments.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSMJMTYIMFHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212015 | |
| Record name | 9-Fluoreneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6284-80-6 | |
| Record name | Fluorene-9-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Fluoreneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorene-9-acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Fluoreneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Fluorene-9-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What synthetic routes are described in the paper for producing 9-Fluoreneacetic acid?
A1: The paper [] details the synthesis of 9-Fluoreneacetic acid, alongside its 2- and 4- isomers. While the specific synthetic route for 9-Fluoreneacetic acid isn't explicitly described, the paper focuses on different synthetic approaches for adding the acetic acid moiety to the fluorene ring system. Readers interested in the detailed synthesis of 9-Fluoreneacetic acid would need to refer to previous literature cited within the paper or explore other research focusing specifically on this molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



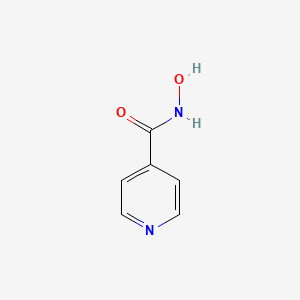


![(1R,9R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one](/img/structure/B1207968.png)
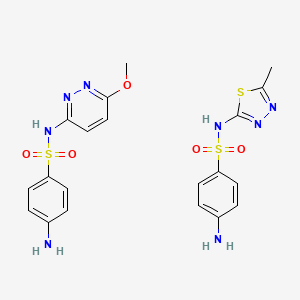



![3-(16-Ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid](/img/structure/B1207974.png)
